

Application Notes and Protocols: Statistical Analysis Plan for Clinofibrate Clinical Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1] [2] Activation of PPAR-alpha leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased triglyceride (TG) and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol. [1][2] This document provides a detailed statistical analysis plan (SAP) for clinical trial data of Clinofibrate, designed to rigorously evaluate its efficacy and safety in patients with hyperlipidemia.

Data Presentation

All quantitative data from the clinical trial will be summarized in clearly structured tables to facilitate comparison between the **Clinofibrate** and placebo treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics



haracteristic	Clinofibrate (N=xxx)	Placebo (N=xxx)	Total (N=xxx)
Age (years), mean (SD)			
Sex, n (%)	_		
Male	-		
Female	-		
Race/Ethnicity, n (%)	-		
BMI (kg/m ²), mean (SD)	_		
Systolic Blood Pressure (mmHg), mean (SD)	-		
Diastolic Blood Pressure (mmHg), mean (SD)	_		
Medical History, n (%)	-		
Type 2 Diabetes	-		
Hypertension	-		
Coronary Artery Disease	_		
Concomitant Medications, n (%)	-		
Statins	-		
Antihypertensives	-		

Table 2: Efficacy Endpoints - Lipid Parameters (Change from Baseline)



Endpoint	Clinofibrate (N=xxx)	Placebo (N=xxx)	Treatment Difference (95% CI)	p-value
Primary Endpoint				
Percent Change in Triglycerides				
Secondary Endpoints				
Percent Change in HDL-C	_			
Percent Change in VLDL-C				
Percent Change in LDL-C				
Percent Change in Total Cholesterol	_			
Percent Change in Non-HDL-C	_			
Percent Change in Apolipoprotein B	_			
Percent Change in Apolipoprotein A-I				

Table 3: Safety Endpoints - Adverse Events



Adverse Event (Preferred Term)	Clinofibrate (N=xxx) n (%)	Placebo (N=xxx) n (%)	Relative Risk (95% CI)
Any Adverse Event			
Serious Adverse Events	•		
Adverse Events of Special Interest	-		
Myalgia	•		
Rhabdomyolysis	-		
Elevated ALT	•		
Elevated AST	.		
Elevated Creatine Kinase	•		
Increased Serum Creatinine	•		
Venous Thromboembolism	•		

Experimental Protocols Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible patients with hypertriglyceridemia will be randomized in a 1:1 ratio to receive either **Clinofibrate** or a matching placebo, in addition to stable statin therapy.

Endpoints

Primary Efficacy Endpoint:

• The primary endpoint is the percent change in fasting triglyceride (TG) levels from baseline to a specified time point (e.g., 12 weeks).



Secondary Efficacy Endpoints:

- Percent change from baseline in HDL-C, VLDL-C, LDL-C, total cholesterol, non-HDL-C, apolipoprotein B (ApoB), and apolipoprotein A-I (ApoA-I).
- Composite of major adverse cardiovascular events (MACE), including nonfatal myocardial infarction, nonfatal ischemic stroke, and cardiovascular death.[3]

Safety Endpoints:

- Incidence of treatment-emergent adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., myalgia, rhabdomyolysis, liver enzyme elevations, increased serum creatinine, venous thromboembolism).[3]
- Changes in clinical laboratory parameters (hematology, chemistry, and urinalysis).
- Changes in vital signs and electrocardiograms (ECGs).

Statistical Analysis

General Principles:

- The primary analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.
- A two-sided p-value of < 0.05 will be considered statistically significant.

Analysis of Efficacy Endpoints:

- The primary endpoint (percent change in TG) will be analyzed using a mixed-model for repeated measures (MMRM). The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline TG level as a covariate.
- Secondary continuous efficacy endpoints will be analyzed using a similar MMRM approach.
- The time to the first occurrence of a MACE component will be analyzed using a Cox proportional hazards model, with treatment as a factor and baseline characteristics as covariates. Hazard ratios and their 95% confidence intervals will be presented.

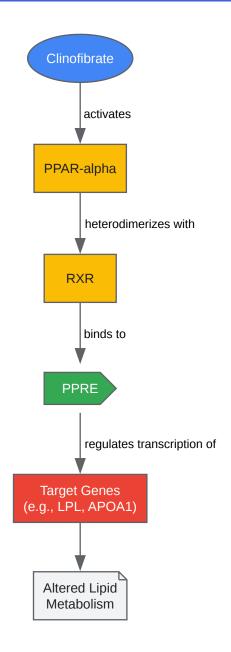


Analysis of Safety Endpoints:

- The incidence of AEs will be summarized by treatment group using descriptive statistics (n, %).
- The relative risk and 95% confidence interval for AEs will be calculated.
- Changes in laboratory parameters and vital signs will be summarized by treatment group and visit.

Visualizations Signaling Pathway of Clinofibrate



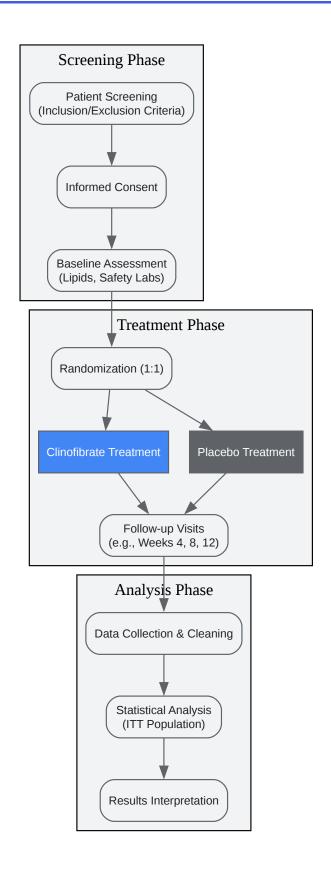


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Caption: Clinofibrate's mechanism of action via PPAR-alpha activation.

Experimental Workflow



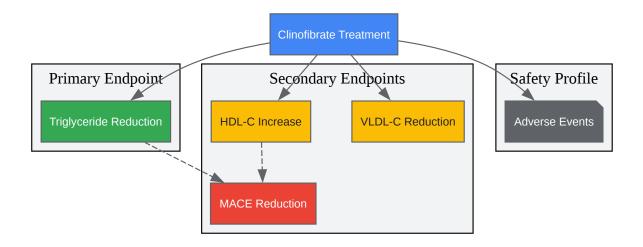


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Caption: Workflow of the Clinofibrate clinical trial.



Logical Relationship of Endpoints



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References

- 1. hcplive.com [hcplive.com]
- 2. mayo.edu [mayo.edu]
- 3. PROMINENT Trial: Pemafibrate Lowers Triglycerides Without CV Benefits Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [acc.org]
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